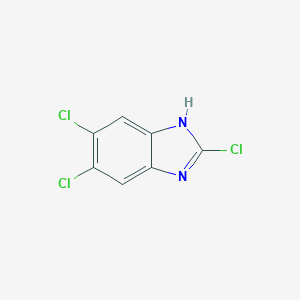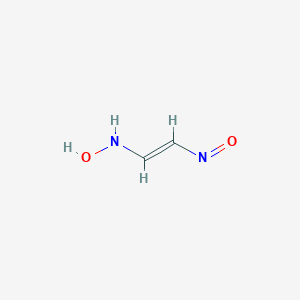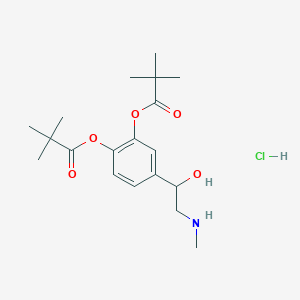
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine, also known as AMPPG, is a guanidine derivative that has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in several physiological and pathological processes in the brain.
Wirkmechanismus
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine acts as a selective antagonist of the glutamate receptor subunit GluR2, which is responsible for the majority of AMPA receptor-mediated synaptic transmission in the brain. By blocking the activity of GluR2, 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical and physiological effects:
Studies have shown that 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine can modulate the activity of AMPA receptors in a dose-dependent manner, leading to a reduction in excitatory postsynaptic currents and an increase in paired-pulse facilitation. This suggests that 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine can regulate the strength of synaptic connections in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine has several advantages as a tool compound for neuroscience research. It is highly selective for GluR2, which allows for specific modulation of AMPA receptor activity. Additionally, it is stable and easy to handle, making it suitable for use in a variety of experimental protocols. However, one limitation of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine is that it may have off-target effects on other ion channels or receptors, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine. One area of interest is the role of GluR2 in neurological disorders such as epilepsy and Alzheimer's disease. By understanding the mechanisms underlying these diseases, researchers may be able to develop new treatments that target GluR2. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine in other neurological disorders. Finally, new analogs of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine may be developed to improve its selectivity and potency, which could lead to more precise modulation of AMPA receptor activity.
Synthesemethoden
The synthesis of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine involves the reaction of 4-azido-2-methylbenzenamine with 2-methylphenyl isocyanate, followed by the addition of guanidine hydrochloride. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine has been widely used as a tool compound in neuroscience research, particularly in the study of ionotropic glutamate receptors. These receptors are involved in synaptic transmission, learning, and memory, and are also implicated in several neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
114828-35-2 |
|---|---|
Produktname |
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine |
Molekularformel |
C15H16N6 |
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
2-(4-azido-2-methylphenyl)-1-(2-methylphenyl)guanidine |
InChI |
InChI=1S/C15H16N6/c1-10-5-3-4-6-13(10)18-15(16)19-14-8-7-12(20-21-17)9-11(14)2/h3-9H,1-2H3,(H3,16,18,19) |
InChI-Schlüssel |
WDLSCOFOUSBRKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=NC2=C(C=C(C=C2)N=[N+]=[N-])C)N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=NC2=C(C=C(C=C2)N=[N+]=[N-])C)N |
Andere CAS-Nummern |
114828-35-2 |
Synonyme |
1-(4-azido-2-methylphenyl)-3-(2-methylphenyl)guanidine N(3)DTG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



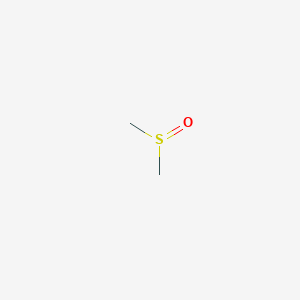
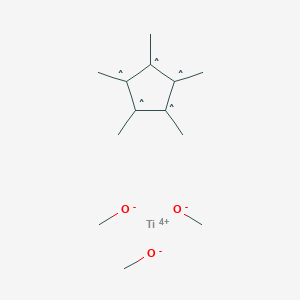

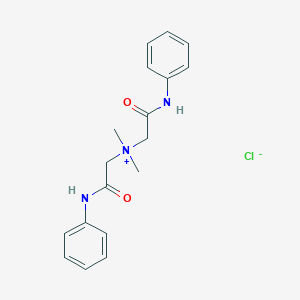
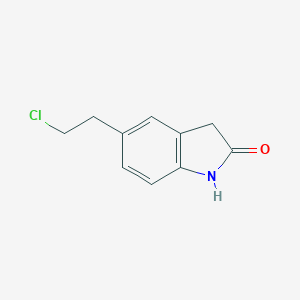

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)

